
2-(4-ブロモフェニル)ピリミジン
概要
説明
2-(4-Bromophenyl)pyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrimidine ring substituted with a 4-bromophenyl group
科学的研究の応用
2-(4-Bromophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of various functionalized compounds.
作用機序
Target of Action
2-(4-Bromophenyl)pyrimidine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling process .
Mode of Action
The mode of action of 2-(4-Bromophenyl)pyrimidine involves its interaction with its targets in the SM coupling reaction. The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-(4-Bromophenyl)pyrimidine are primarily related to the SM coupling reaction. This reaction is a key process in the synthesis of a variety of organic compounds . The compound’s role in these pathways is to facilitate the formation of carbon–carbon bonds, which are crucial for the synthesis of complex organic molecules .
Result of Action
The result of the action of 2-(4-Bromophenyl)pyrimidine is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, including those with complex structures .
生化学分析
Biochemical Properties
2-(4-Bromophenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, 2-(4-Bromophenyl)pyrimidine can bind to specific receptors and proteins, influencing their function and activity.
Cellular Effects
The effects of 2-(4-Bromophenyl)pyrimidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response . This compound can also modulate cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Moreover, 2-(4-Bromophenyl)pyrimidine can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
The effects of 2-(4-Bromophenyl)pyrimidine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy. In in vitro and in vivo studies, long-term exposure to 2-(4-Bromophenyl)pyrimidine has been associated with changes in cellular function, such as altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)pyrimidine vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse effects.
Metabolic Pathways
2-(4-Bromophenyl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes. For instance, it can influence the levels of metabolites involved in the pyrimidine metabolism pathway, thereby affecting cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. This compound can also be distributed to various tissues, where it exerts its biochemical effects.
Subcellular Localization
2-(4-Bromophenyl)pyrimidine exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its subsequent biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses a palladium catalyst to couple a 4-bromophenylboronic acid with a pyrimidine halide under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Another method involves the condensation of 4-bromobenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions . This reaction can be facilitated by using catalysts such as ammonium acetate in acetic acid.
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)pyrimidine often employs large-scale batch reactors where the Suzuki–Miyaura coupling reaction is optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki–Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or acetic acid.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and biphenyl derivatives, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
2-Phenylpyrimidine: Lacks the bromine substituent, leading to different reactivity and properties.
4-Bromopyrimidine: Similar structure but without the phenyl group, affecting its chemical behavior.
2-(4-Chlorophenyl)pyrimidine: Substituted with chlorine instead of bromine, which can influence its reactivity and applications.
Uniqueness
2-(4-Bromophenyl)pyrimidine is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
特性
IUPAC Name |
2-(4-bromophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLPZHPQFNFTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210354-17-9 | |
| Record name | 2-(4-Bromophenyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(4-Bromophenyl)pyrimidine in the synthesis of liquid crystals?
A1: 2-(4-Bromophenyl)pyrimidine (compound III in the study) serves as a crucial intermediate in the synthesis of 5-(4-alkylphenyl)-2-(4-cyanophenyl)pyrimidines, a class of liquid crystals []. It is reacted with cuprous cyanide to replace the bromine atom with a cyano group, yielding the target liquid crystal compound. This reaction highlights the importance of the bromine atom's reactivity in facilitating further modifications to achieve the desired final product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


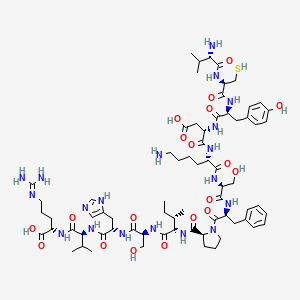
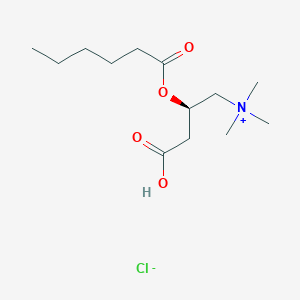

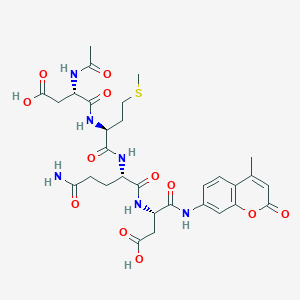


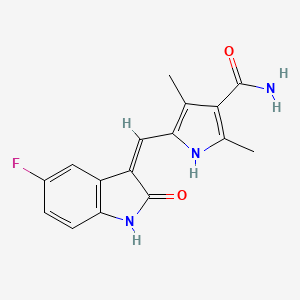
![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)
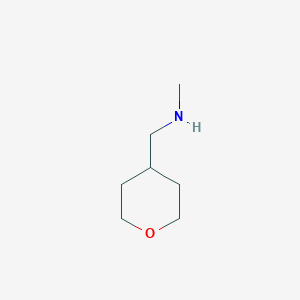
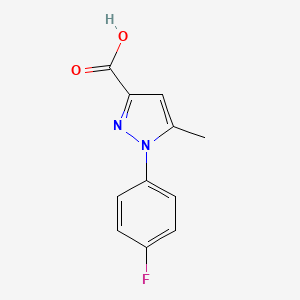

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)


